molecular formula C19H17Cl2N5OS B12013937 N'-(2,4-Dichlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide CAS No. 361165-34-6

N'-(2,4-Dichlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Cat. No.: B12013937
CAS No.: 361165-34-6
M. Wt: 434.3 g/mol
InChI Key: VOXFGPVGCZOBIO-SSDVNMTOSA-N
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Description

N'-(2,4-Dichlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a chemical compound of interest in medicinal chemistry research. It features a hybrid molecular structure combining a 1,2,4-triazole core linked via a sulfide bridge to a hydrazide-hydrazone moiety. This class of compounds, which integrates multiple pharmacophores, is frequently investigated for its potential biological activities . Specifically, structurally similar 1,3-thiazole derivatives containing both hydrazide-hydrazone and carboxamide groups have demonstrated significant in vitro antitumor activity against a panel of human cancer cell lines, with some analogs exhibiting superior potency compared to 5-Fluorouracil . Furthermore, related molecules incorporating the 1,2,4-triazole scaffold and a hydrazone linkage have been reported to possess considerable antioxidant properties, showing ferric reducing antioxidant power that can exceed that of standard antioxidants like butylated hydroxytoluene (BHT) . The presence of the 1,2,4-triazole ring, a privileged scaffold in drug discovery, is known to influence the lipophilicity and hydrogen bonding capacity of a molecule, which can enhance its pharmacokinetic and physicochemical properties . Researchers can explore this compound as a building block or reference standard in various biochemical and pharmacological studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

361165-34-6

Molecular Formula

C19H17Cl2N5OS

Molecular Weight

434.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17Cl2N5OS/c1-2-26-18(13-6-4-3-5-7-13)24-25-19(26)28-12-17(27)23-22-11-14-8-9-15(20)10-16(14)21/h3-11H,2,12H2,1H3,(H,23,27)/b22-11+

InChI Key

VOXFGPVGCZOBIO-SSDVNMTOSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N'-(2,4-Dichlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of N'-(2,4-Dichlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide typically involves multi-step organic reactions. The compound is derived from the reaction between 2-acetohydrazide and 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The structural formula is represented as follows:

Property Details
Molecular Formula C19H19Cl2N5OS
Molecular Weight 418.35 g/mol
IUPAC Name N'-(2,4-Dichlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
InChI Key PVVBAGUAIVBWBE-UPINRHINSA-N

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibited IC50 values ranging from 10.40 µM to 19.77 µM against melanoma and triple-negative breast cancer cell lines respectively. These values indicate moderate cytotoxic effects compared to standard chemotherapeutics .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of Cell Proliferation : The compound interacts with specific molecular targets involved in cancer cell growth and survival.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Migration : Studies suggest that it inhibits the migration of cancer cells, which is critical in preventing metastasis .

3. Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.

Study on Anticancer Activity

A study investigated the effects of several triazole derivatives, including N'-(2,4-Dichlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide on human gastric carcinoma cells (OCUM-2MD3). The results indicated a concentration-dependent inhibition of cell proliferation with an IC50 value as low as 88 nM .

Study on Antimicrobial Effects

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

5. Conclusion

N'-(2,4-Dichlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide exhibits significant biological activity with potential applications in cancer therapy and antimicrobial treatments. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic efficacy.

Scientific Research Applications

Antioxidant Activity

Research has indicated that N'-(2,4-Dichlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide exhibits notable antioxidant properties. In comparative studies, it demonstrated 1.5-fold higher antioxidant ability than butylated hydroxytoluene (BHT), a common antioxidant used in food preservation and pharmaceuticals. This was determined using the Ferric Reducing Antioxidant Power (FRAP) assay, highlighting its potential as a natural antioxidant in food and pharmaceutical applications .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Activity

N'-(2,4-Dichlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Further research is needed to elucidate the specific pathways involved .

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Corrosion Inhibition

The compound has also been studied for its effectiveness as a corrosion inhibitor in metal substrates exposed to acidic environments. Its ability to form protective films on metal surfaces can prevent corrosion, making it valuable in industrial applications where metal integrity is critical .

Synthesis of Novel Materials

Researchers are exploring the use of N'-(2,4-Dichlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide in the synthesis of new materials with unique properties. Its triazole moiety can be utilized to create polymers or composite materials with enhanced thermal stability and mechanical strength .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moieties. Below is a detailed comparison with analogs reported in the literature:

Structural Variations and Physicochemical Properties
Compound Name / ID Substituents (R) on Benzylidene/Indolinone Melting Point (°C) Molecular Weight (g/mol) Key Structural Features
Target Compound 2,4-Dichlorophenyl Not reported 434.34 Cl atoms at positions 2,4 on benzylidene; ethyl on triazole
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (4) 2-Oxoindolin-3-ylidene 252–253 ~490* Indolinone core; phenylaminoethyl side chain
N′-(5-nitro-2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (6) 5-Nitro-2-oxoindolin-3-ylidene 274–275 ~535* Nitro group enhances polarity
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (10) 4-Dimethylaminobenzylidene Not reported ~500* Electron-donating dimethylamino group
(E)-N′-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 3-Bromo-4-hydroxy-5-methoxybenzylidene Not reported 490.37 Bromine and methoxy substituents; hydroxy group

*Calculated based on molecular formulas.

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Modifications: Analogs with indolinone or pyridinyl substituents (e.g., compound 4) exhibit higher molecular weights and distinct hydrogen-bonding capabilities .
  • Halogen Effects : Bromine in compound may improve lipophilicity and membrane permeability compared to chlorine in the target compound.
Anticancer Cytotoxicity
  • Compound 4 (Indolinone Derivative): IC₅₀ values of 8–12 µM against IGR39 cells in 3D spheroid models, attributed to the 2-oxoindolin-3-ylidene group’s planar structure intercalating with DNA .
  • Compound 10 (Dimethylamino Derivative): Inhibited cancer cell migration (IC₅₀: 15 µM) and showed selectivity for cancer over normal cells .
  • Compound 6 (Nitroindolinone Derivative): Highest cytotoxicity (IC₅₀: 5 µM) due to the nitro group’s role in generating reactive oxygen species (ROS) .
Antimicrobial and Antioxidant Activity
  • N′-(Pyridin-3-ylmethylene)acetohydrazide (7) : Demonstrated antibacterial activity against E. coli (MIC: 32 µg/mL) via thioether-mediated membrane disruption .
Selectivity and Mechanism
  • Target Compound : The dichlorophenyl group may enhance selectivity for cancer cells by targeting chloridesensitive kinases (e.g., Akt) or disrupting mitochondrial membranes .
  • Compound 10 : Inhibited metastasis by blocking focal adhesion kinase (FAK) signaling, a mechanism likely shared by the target compound due to structural overlap .
  • Compound 19 (Bromo Derivative) : Bromine’s larger atomic radius may improve binding to hydrophobic enzyme pockets compared to chlorine .

Preparation Methods

Cyclization of Potassium Dithiocarbazinate

A suspension of potassium dithiocarbazinate (synthesized from benzoic acid hydrazide, carbon disulfide, and potassium hydroxide) is refluxed with hydrazine hydrate in water for 3–4 hours. The reaction produces 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is precipitated via acidification with HCl and recrystallized in ethanol (42% yield). Key spectroscopic data include:

  • IR (KBr): 943 cm⁻¹ (N–C–S stretch), 1278 cm⁻¹ (N–N–C stretch), 3365 cm⁻¹ (N–H stretch).

  • ¹H NMR: δ 7.7 ppm (aromatic protons), δ 7.9 ppm (NH₂), δ 14.6 ppm (S–H).

Alternative Route via Ethyl Chloroacetate

In a modified approach, 2,5-dimercapto-1,3,4-thiadiazole reacts with ethyl chloroacetate in alkaline ethanol to form a bis(thioethylacetate) derivative. Hydrazine hydrate treatment yields a thioacetohydrazide, which cyclizes to the triazole-thiol upon refluxing with carbon disulfide. This method emphasizes the versatility of sulfur-containing precursors in heterocycle synthesis.

Condensation with 2,4-Dichlorobenzaldehyde

The final step involves Schiff base formation between the triazole-thiol intermediate and 2,4-dichlorobenzaldehyde:

Reaction Conditions

  • Solvent: Ethanol or methanol.

  • Catalyst: Concentrated sulfuric acid (4–5 drops).

  • Temperature: Reflux for 3 hours.

  • Molar Ratio: 1:1 stoichiometry between the triazole-thiol hydrazide and aldehyde.

Workup and Purification

The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from hot ethanol. Reported yields range from 39% to 60%, depending on the purity of intermediates.

Spectroscopic Characterization

  • IR (KBr): 698 cm⁻¹ (C–S stretch), 1305 cm⁻¹ (C–N stretch), 3144–3099 cm⁻¹ (aromatic C–H).

  • ¹H NMR: δ 7.5–7.85 ppm (aromatic protons), δ 8.7 ppm (N=CH), δ 14.6 ppm (S–H).

Optimization and Mechanistic Considerations

Solvent Selection

Polar protic solvents (e.g., ethanol, water) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents reduce byproduct formation but may lower yields.

Acid Catalysis

Sulfuric acid protonates the aldehyde carbonyl, increasing electrophilicity and facilitating nucleophilic attack by the hydrazide’s amino group.

Side Reactions

  • Oxidation of Thiol: The mercapto group (–SH) may oxidize to disulfides (–S–S–) under prolonged reflux, necessitating inert atmospheres or antioxidant additives.

  • Imine Isomerization: The E/Z configuration of the hydrazone depends on reaction conditions, with thermodynamic control favoring the E isomer.

Comparative Analysis of Methods

Parameter Cyclization Route Thiadiazole Route
Starting MaterialsBenzoic acid hydrazide2,5-Dimercaptothiadiazole
Key ReagentsCS₂, KOH, NH₂NH₂Ethyl chloroacetate
Yield of Triazole-Thiol42%Not reported
Purity AssessmentTLC, IR, NMRChromatography

Industrial-Scale Production

Sigma-Aldrich lists the compound as a research chemical, suggesting batch synthesis via the above methods. Scaling up requires:

  • Continuous Flow Reactors: To manage exothermic cyclization steps.

  • Crystallization Optimization: Anti-solvent addition (e.g., water) improves yield during recrystallization.

Q & A

Q. How do electronic effects influence spectroscopic signatures?

  • Case Study : The dichlorobenzylidene group causes downfield shifts in ¹H NMR due to electron-withdrawing effects. Compare with analogues (e.g., methoxy substituents) to correlate shifts with reactivity .

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